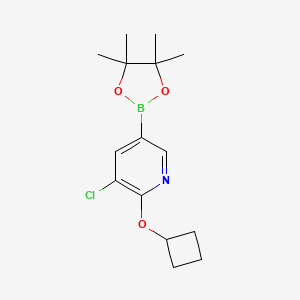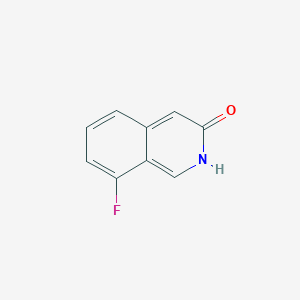
1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation is of particular interest.
Industry: Industrially, the compound is used as an additive in polymers to enhance their thermal stability and mechanical properties. It is also used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can catalyze various chemical reactions.
Comparison with Similar Compounds
Melamine: Another triazine derivative, known for its use in the production of melamine resins.
Cyanuric Acid: A triazine compound used in swimming pool water treatment.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine stands out due to its bulky alkyl groups, which provide steric hindrance and enhance its stability. This unique structure allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to other triazine derivatives.
Properties
CAS No. |
21840-38-0 |
|---|---|
Molecular Formula |
C27H54N6 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-22(2,3)16-25(10,11)31-19-28-20(32-26(12,13)17-23(4,5)6)30-21(29-19)33-27(14,15)18-24(7,8)9/h16-18H2,1-15H3,(H3,28,29,30,31,32,33) |
InChI Key |
DBUFHHJVYLAZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)CC(C)(C)C)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
